molecular formula C8H7NO2 B1301795 2-(Pyridin-2-yl)malonaldehyde CAS No. 212755-83-4

2-(Pyridin-2-yl)malonaldehyde

Cat. No. B1301795
M. Wt: 149.15 g/mol
InChI Key: ZQMMLUFYTCOQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07569592B2

Procedure details

2-(2-Pyridyl)-malondialdehyde (7.8 g, 52 mmol) and hydrazine hydrate (3.7 mL) were heated at 75° C. in ethanol (75 mL) for 18 h. After cooling to ambient temperature and concentration in vacuo, recrystallization from EtOAc/Hexane gave 2-(1H-pyrazol-4-yl)pyridine as gold crystals. MP=136° C. 1H NMR (CD3Cl, 300 MHz) δ 6.48-8.51 (1H, m), 8.30 (1H, br. s), 8.07 (1H, br. s), 7.74 (1H, ddd), 7.68 (1H, d), 7.15 (1H, ddd). MS (ESI) 146 (M+H)+
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([CH:7]([CH:10]=O)[CH:8]=O)[N:4]=[CH:3][CH:2]=1.O.[NH2:13][NH2:14]>C(O)C>[NH:13]1[CH:10]=[C:7]([C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][N:4]=2)[CH:8]=[N:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1=CC=NC(=C1)C(C=O)C=O
Name
Quantity
3.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
in vacuo, recrystallization from EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.